(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane
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Overview
Description
SPR206 (acetate): is a novel polymyxin analog that has shown significant in vitro potency and in vivo efficacy against multidrug-resistant Gram-negative pathogens . It is being developed as an innovative intravenous antibiotic designed to interact with the lipopolysaccharide layer of Gram-negative bacteria to disrupt their outer membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SPR206 involves the modification of the polymyxin B structure to enhance its efficacy and reduce toxicity. Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.
Industrial Production Methods: : Industrial production of SPR206 is carried out under stringent conditions to ensure purity and efficacy. The process involves multiple steps of chemical synthesis, purification, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: : SPR206 primarily undergoes interactions with bacterial membranes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the lipopolysaccharide layer of Gram-negative bacteria .
Common Reagents and Conditions: : The compound is typically used in aqueous solutions for intravenous administration. The conditions for its use involve maintaining a sterile environment to prevent contamination.
Major Products Formed: : The major product formed from the interaction of SPR206 with bacterial membranes is the disruption of the membrane integrity, leading to bacterial cell death .
Scientific Research Applications
Chemistry: : SPR206 is used in research to study the interactions between antibiotics and bacterial membranes. It serves as a model compound for developing new antibiotics with similar mechanisms of action .
Biology: : In biological research, SPR206 is used to investigate the mechanisms of bacterial resistance and the efficacy of new antimicrobial agents .
Medicine: : SPR206 is being developed as a treatment for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa .
Industry: : In the pharmaceutical industry, SPR206 is part of the pipeline for developing new antibiotics to address the growing issue of antibiotic resistance .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Other compounds in the polymyxin class, such as polymyxin B and colistin, share similar mechanisms of action but differ in their toxicity profiles and efficacy .
Uniqueness: : SPR206 is unique in its optimized structure, which reduces renal toxicity while maintaining potent antibacterial activity . This makes it a promising candidate for treating infections caused by multidrug-resistant Gram-negative bacteria .
Properties
Molecular Formula |
C53H86ClN15O12 |
---|---|
Molecular Weight |
1160.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane |
InChI |
InChI=1S/C52H82ClN15O12.CH4/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31;/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75);1H4/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+;/m1./s1 |
InChI Key |
LBOQZTUGMRRPOU-CYMYEOQJSA-N |
Isomeric SMILES |
C.C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C.CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |
Origin of Product |
United States |
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